3-Bromo-6,7-dihydroquinolin-8(5H)-one, a heterocyclic compound, is characterized by its unique structure and potential applications in medicinal chemistry. It is classified under the quinoline derivatives, which are known for their biological activities, including antimicrobial and anticancer properties. The compound's systematic name reflects its bromine substitution at the third position and the presence of a ketone functional group at the eighth position.
The compound is primarily sourced from synthetic pathways involving various precursors. It belongs to the broader category of dihydroquinolines, which are important in pharmaceutical research due to their diverse biological activities. Its chemical formula is with a molecular weight of approximately 226.07 g/mol. This compound is also cataloged under CAS number 904929-24-4, indicating its recognized status in chemical databases .
The synthesis of 3-bromo-6,7-dihydroquinolin-8(5H)-one can be achieved through several methods. One notable approach involves a multi-step reaction starting from 2-bromoaniline and cyclohexanone under acidic conditions. The reaction typically includes:
Experimental setups often require inert atmospheres to prevent unwanted side reactions, and purification techniques such as chromatography are employed to isolate the desired product with high purity yields .
3-Bromo-6,7-dihydroquinolin-8(5H)-one participates in various chemical reactions due to its electrophilic nature. Notable reactions include:
Reactions are typically conducted under controlled conditions to optimize yields and minimize by-products. For instance, reductive amination often employs sodium borohydride or related reagents to achieve high conversion rates .
The mechanism of action for compounds like 3-bromo-6,7-dihydroquinolin-8(5H)-one often involves interaction with biological targets such as enzymes or receptors. For example:
Data from studies indicate that modifications to its structure can significantly impact its efficacy and selectivity against various biological targets .
Relevant data indicates that this compound exhibits moderate lipophilicity, which may influence its bioavailability and pharmacokinetic properties .
3-Bromo-6,7-dihydroquinolin-8(5H)-one has several scientific applications, particularly in medicinal chemistry:
The ongoing research into this compound highlights its versatility and potential as a lead compound in drug discovery efforts .
The synthesis of 3-Bromo-6,7-dihydroquinolin-8(5H)-one (CAS 904929-24-4, C₉H₈BrNO) leverages both classical and contemporary methodologies. Friedländer annulation—condensing ortho-aminoaryl carbonyls with ketones—historically enabled quinoline scaffold construction but suffers from limitations like thermal instability of intermediates and moderate yields [5] [8]. Modern transition-metal-catalyzed acceptorless dehydrogenative coupling (ADC) has emerged as a superior alternative. For example, Cp*Ir(III) catalysts facilitate tandem alcohol dehydrogenation, aldol condensation, and cyclodehydration under solvent-free conditions, synthesizing brominated dihydroquinolinones in >85% yield at 110°C within 6 hours [5]. This approach eliminates stoichiometric bases and minimizes waste, aligning with green chemistry principles .
Alternative routes include acid-catalyzed cyclizations of halogenated aniline precursors. Polyfluorinated quinolinones synthesized via AlCl₃-mediated cyclization of fluorinated cinnamanilides demonstrate the adaptability of this method for introducing halogens early in the synthesis [8]. However, regiocontrol remains challenging with electron-rich substrates.
Table 1: Comparison of Synthetic Routes for 3-Bromo-6,7-dihydroquinolin-8(5H)-one
Method | Catalyst/Reagent | Yield (%) | Key Advantages |
---|---|---|---|
Friedländer Annulation | Acid/Base | 40-60 | Broad substrate scope |
Ir-Catalyzed ADC | Cp*Ir(III) | 85-92 | Solvent-free, H₂/H₂O as only byproducts |
Acid-Catalyzed Cyclization | AlCl₃ | 70-78 | Compatible with polyhalogenated anilines |
Achieving C3-selective bromination in dihydroquinolinones demands precise catalytic design. Electron-deficient quinoline nuclei direct electrophilic bromination to the C3 position due to reduced electron density at C2/C4 carbonyl-adjacent sites [3] [8]. The KBrO₃/HBr system efficiently generates in situ brominating agents (Br⁺), enabling monobromination of non-fluorinated substrates at C3 in >90% regioselectivity [8]. For 6-fluorinated analogs, however, competitive C6 bromination occurs due to the fluorine atom’s strong electron-withdrawing effect, necessitating stoichiometric adjustments [8].
N-Bromosuccinimide (NBS) offers complementary regiocontrol under microwave assistance. In acetonitrile, NBS selectively targets C3 of 6-fluoroquinolin-2(1H)-one at 80°C within 30 minutes, avoiding dibromination byproducts [8]. Catalyst loading is critical: Ru- or Ir-complexes (0.3–1 mol%) enable dehydrogenative bromination of dihydroquinolines using HBr oxidants, though scalability requires optimization [5].
The C3-bromine in 3-Bromo-6,7-dihydroquinolin-8(5H)-one serves as a versatile handle for palladium-catalyzed cross-coupling, enabling access to pharmaceutically relevant analogs:
Heterocycle diversification is equally feasible: nucleophilic substitution with azoles yields 3-(1H-imidazol-1-yl)quinolinones—scaffolds with reported antimicrobial activity [7]. The C8 ketone additionally participates in Grignard additions or reductive amination, furnishing substituted 5,6,7,8-tetrahydroquinolines [5].
Table 3: Cross-Coupling Reactions of 3-Bromo-6,7-dihydroquinolin-8(5H)-one
Reaction Type | Conditions | Products | Yield (%) |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃ | 3-Aryl-dihydroquinolinones | 70-85 |
Sonogashira | PdCl₂(PPh₃)₂, CuI, R-C≡CH, iPr₂NH | 3-Alkynyl derivatives | 65-78 |
Nucleophilic Substitution | K₂CO₃, DMF, azoles | 3-Azolylquinolinones | 60-75 |
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: